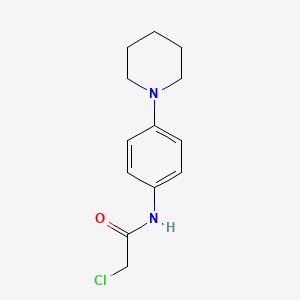

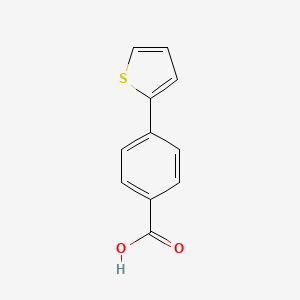

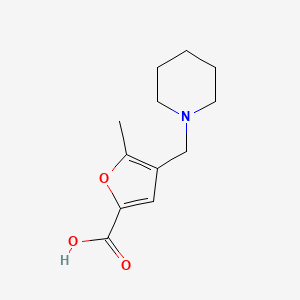

3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid is a derivative of tetrahydrocarbazole, a scaffold that is found in a variety of bioactive molecules. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their properties, which can provide insights into the chemical behavior and potential applications of the compound of interest.

Synthesis Analysis

The synthesis of related carbazole derivatives is described in the papers. For instance, the reaction of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates with hydroxylamine hydrochloride and alcoholic KOH leads to the formation of 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles, while the reaction in acetic acid yields methyl isoxazolo[5,4-a]carbazole-3-carboxylates . Additionally, the Friedel-Crafts reaction of 1-oxo-1,2,3,4-tetrahydrocarbazoles with crotonic acid results in the formation of 5-methyl-1,2,3,4,5,6-hexahydrocyclopenta[g]carbazole-1,7-diones and 6-crotonyl-2-isopropyl-1-oxo-1,2,3,4-tetrahydrocarbazoles . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by the presence of a carbazole nucleus, which is a tricyclic compound that combines a pyrrole ring with two benzene rings. The papers describe the characterization of new compounds using IR, NMR, mass spectral methods, and elemental analysis . These techniques would be applicable for analyzing the molecular structure of this compound as well.

Chemical Reactions Analysis

The papers provide insights into the reactivity of carbazole derivatives. For example, the reaction of ketoesters with urea and thiourea under acidic conditions yields a mixture of 1-hydroxycarbazoles and 2,3,4,9-tetrahydro-1H-carbazol-1-ones, while under basic conditions, 1-carbimido- and 1-thiocarbimido-2,3,4,9-tetrahydro-1H-carbazoles are formed . These findings suggest that the compound of interest may also undergo similar reactions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of this compound, they do provide information on related compounds. For instance, the stability of a related antiallergenic compound was demonstrated in dog plasma on long-term storage . This suggests that the compound of interest may also exhibit stability under certain conditions, which is important for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Neuroprotective Properties

One of the significant scientific research applications of compounds related to 3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid involves neuroprotection. YM872, closely related in structure, has been explored for its potential neuroprotective properties in models of cerebral ischemia. This compound acts as a potent and selective antagonist of the AMPA receptor, showing promise in reducing infarct volume and improving neurological deficits in ischemic models. Its high water solubility and selective inhibitory effect on AMPA receptor binding make it a candidate for acute stroke treatment in humans (Takahashi et al., 2006).

Antioxidant Activity Analysis

Research on methods to determine antioxidant activity, although not directly linked to this compound, provides a foundational understanding that could support the analysis of similar compounds. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are critical in assessing the antioxidant capacity of complex samples, which might include carbazole derivatives (Munteanu & Apetrei, 2021).

Metabolic Pathways and Vitamin Synthesis

Understanding the nutritional requirements and metabolic pathways of specific microbial species, such as Propionibacterium, provides insights into the role of various compounds, potentially including carbazole derivatives, in microbial growth and vitamin synthesis. This knowledge is fundamental for applications in food engineering, biotechnology, and pharmaceuticals, where such compounds may play a role (Delwiche, 1949).

Propiedades

IUPAC Name |

3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-10-5-6-13-12(9-10)11-3-2-4-14(18)16(11)17(13)8-7-15(19)20/h5-6,9H,2-4,7-8H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIWTDIKKNWYEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101167844 |

Source

|

| Record name | 9H-Carbazole-9-propanoic acid, 1,2,3,4-tetrahydro-6-methyl-1-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101167844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

510764-84-8 |

Source

|

| Record name | 9H-Carbazole-9-propanoic acid, 1,2,3,4-tetrahydro-6-methyl-1-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510764-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole-9-propanoic acid, 1,2,3,4-tetrahydro-6-methyl-1-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101167844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299069.png)

![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)